Dimesityldichlorosilane
Overview
Description
Dimesityldichlorosilane, also known as dichlorodimethylsilane (DMDCS), is a tetrahedral organosilicon compound with the formula Si(CH₃)₂Cl₂ . It is a colorless liquid that readily reacts with water to form both linear and cyclic Si-O chains . Its distinctive pungent odor is reminiscent of hydrochloric acid or other chlorinated compounds.
Synthesis Analysis
Dimesityldichlorosilane is synthesized through multiple steps. The process begins with methyl chloride and silicon reacting with a copper catalyst at temperatures between 250°C and 300°C . This initial reaction produces a chlorosilane mixture, including dimethyldichlorosilane. Distillation is then used to isolate dimethyldichlorosilane from this mixture, separating chlorosilanes by boiling point .Molecular Structure Analysis
Dimesityldichlorosilane has a tetrahedral structure . The silicon atom at the center forms four bonds: two with chlorine atoms and two with methyl groups, creating a three-dimensional pyramid shape. The bond angles are approximately 109.5 degrees .Chemical Reactions Analysis
Scientific Research Applications
1. Preparation and Redistribution Mechanism of Dimethyldichlorosilane
- Methods of Application : The redistribution mechanism catalyzed by the ZSM-5 (5T)@MIL-53 (Al) catalyst was theoretically studied via density functional theory on the level of M06-2X/def2-TZVP .
- Results or Outcomes : The results showed that the active center of the former was Brønsted acid, while that of the latter modified by AlCl3 was Lewis acid. In addition, Lewis acid increased the catalytic activity in comparison with Brønsted acid .
2. One-Step Synthesis of α-Amino Acid Amides
- Summary of Application : Dimethyldichlorosilane is an effective reagent for one-step synthesis of α-amino acid amides .
- Methods of Application : A preparative method for a one-step synthesis of amino acid amides was developed using dimethyldichlorosilane .
- Results or Outcomes : This method produces amides with yields ranging from 45% to 89% and purity greater than 95%. Neither racemization nor inversion of the configuration of the asymmetrical center in the starting α-amino acid occurs during the reaction .
3. Synthesis of Silicones
- Summary of Application : Dimesityldichlorosilane is a principal precursor to dimethylsilicone and polysilane compounds . It plays a crucial role in the synthesis of silicones, an industry that was valued at more than $10 billion per year in 2005 .
- Methods of Application : The manufacturing of silicones typically involves the polymerization of dimethyldichlorosilane, followed by hydrolysis and condensation reactions .
- Results or Outcomes : The product is a polymer with a high molecular weight, and the process can be controlled to produce varying chain lengths for different applications .
4. Production of Polysilanes
- Summary of Application : Dimesityldichlorosilane is also employed in the production of polysilanes, which in turn are precursors to silicon carbide .
- Methods of Application : The production of polysilanes involves the reaction of dimethyldichlorosilane with other reagents under controlled conditions .
- Results or Outcomes : The resulting polysilanes can be used as precursors to silicon carbide, a material with various applications in electronics and other fields .
5. Synthesis of Linear Silicones
- Summary of Application : Dimesityldichlorosilane is crucial in the synthesis of linear silicones . These silicones have a wide range of applications, including lubricants, sealants, medical devices, and cookware .
- Methods of Application : The synthesis of linear silicones typically involves the reaction of dimethyldichlorosilane with other reagents under controlled conditions .
- Results or Outcomes : The resulting linear silicones can be used in a variety of applications, depending on their chain lengths .
6. Production of Silicon Carbide
- Summary of Application : Dimesityldichlorosilane is also employed in the production of silicon carbide , a material with various applications in electronics and other fields .
- Methods of Application : The production of silicon carbide involves the reaction of dimethyldichlorosilane with other reagents under controlled conditions .
- Results or Outcomes : The resulting silicon carbide can be used in various applications, including electronics .
properties
IUPAC Name |
dichloro-bis(2,4,6-trimethylphenyl)silane | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22Cl2Si/c1-11-7-13(3)17(14(4)8-11)21(19,20)18-15(5)9-12(2)10-16(18)6/h7-10H,1-6H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RUSBLLCPBKKDKQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)[Si](C2=C(C=C(C=C2C)C)C)(Cl)Cl)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22Cl2Si | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70464913 | |
Record name | DIMESITYLDICHLOROSILANE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70464913 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
337.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Dimesityldichlorosilane | |
CAS RN |
5599-27-9 | |
Record name | DIMESITYLDICHLOROSILANE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70464913 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Dimesityldichlorosilane | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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